

The Analytical Utility of Yohimbine-13C,d3: A Technical Guide

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Compound of Interest

Compound Name: Yohimbine-13C,d3

Cat. No.: B12056476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stable isotope-labeled internal standard, **Yohimbine-13C,d3**, for professionals in research and drug development. This document outlines its cost, experimental applications, and the biochemical pathways it helps to investigate.

Cost Analysis of Yohimbine-13C,d3

The procurement of stable isotope-labeled standards is a critical budgetary consideration in quantitative analytical studies. The cost of **Yohimbine-13C,d3** can vary between suppliers and is dependent on the quantity purchased. The following table summarizes publicly available pricing information to aid in the financial planning of research projects.

Supplier	Quantity	Price (USD)	CAS Number
Sigma-Aldrich	5 mg	\$495.00	1261254-59-4
Sigma-Aldrich	10 mg	\$903.00	1261254-59-4
Clinivex	Not specified	Please inquire	1261254-59-4[1]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.



Experimental Protocols: Quantitative Analysis of Yohimbine via LC-MS/MS

Yohimbine-13C,d3 is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of the measurement of unlabeled yohimbine in complex biological matrices. Its stable isotope labeling allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.

Preparation of Internal Standard Stock Solution

A precise and accurate internal standard stock solution is fundamental to reliable quantification. The following protocol is adapted from established methodologies for preparing a **Yohimbine-13C,d3** internal standard solution[2]:

- Weighing: Accurately weigh a precise amount of Yohimbine-13C,d3 (e.g., 13.6068 mg) using a calibrated analytical microbalance.
- Dissolution: Dissolve the weighed standard in a known mass or volume of high-purity methanol (e.g., 11.16749 g or 13.61 mL) to achieve a stock solution of a specific concentration.
- Storage: Store the internal standard stock solution in an airtight, light-resistant container at -20°C to ensure its stability. MedChemExpress suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.

Sample Preparation from Biological Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective approach for extracting yohimbine from complex samples like dietary supplements[3]. For plasma samples, protein precipitation is a standard procedure.

- Aliquoting: Transfer a known volume of the biological sample (e.g., plasma, serum, or tissue homogenate) into a microcentrifuge tube.
- Spiking: Add a precise volume of the Yohimbine-13C,d3 internal standard stock solution to the sample.



- Protein Precipitation (for plasma/serum): Add a volume of ice-cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins. Vortex the mixture vigorously.
- Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins and other cellular debris.
- Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube for analysis.
- Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a general guideline for the quantitative analysis of yohimbine using a triple quadrupole mass spectrometer. Instrument-specific optimization is highly recommended.

- Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity ethylene bridged hybrid C18) is suitable for separating yohimbine from potential interferences[4].
- Mobile Phase: A gradient elution using a combination of aqueous and organic phases is typically employed. For example, 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol can be used[4].
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of yohimbine.
- Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification. This involves monitoring specific precursor-to-product ion transitions for both yohimbine and **Yohimbine-13C,d3**.

The workflow for a typical quantitative analysis is depicted below:





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Quantitative analysis workflow using Yohimbine-13C,d3.

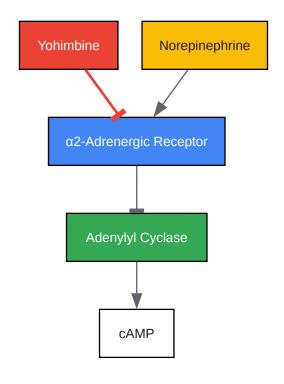
Signaling Pathways Modulated by Yohimbine

Yohimbine is a well-characterized antagonist of α 2-adrenergic receptors, and its biological effects are primarily mediated through the modulation of signaling pathways downstream of these receptors. Understanding these pathways is crucial for researchers in drug development and pharmacology.

α2-Adrenergic Receptor Antagonism

The principal mechanism of action of yohimbine is the blockade of α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous ligands like norepinephrine, inhibit the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By antagonizing these receptors, yohimbine prevents this inhibitory effect, resulting in an increase in cAMP levels.





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Yohimbine antagonizes the α 2-adrenergic receptor.

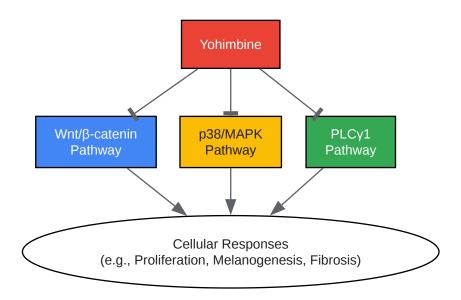
Downstream Signaling Effects

The modulation of cAMP levels by yohimbine has widespread consequences on various cellular processes. Additionally, research has indicated that yohimbine can influence other signaling pathways, sometimes independently of its α 2-adrenergic receptor antagonism.

- Wnt/β-catenin Pathway: Studies have shown that yohimbine can inhibit the Wnt/β-catenin signaling pathway, which is implicated in processes such as melanogenesis and liver fibrosis[3][5].
- p38/MAPK Pathway: Yohimbine has also been demonstrated to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis[3].
- PLCy1 Signaling: In vascular smooth muscle cells, yohimbine has been found to suppress proliferation by downregulating the Phospholipase C gamma 1 (PLCy1) signaling pathway[2].



The following diagram illustrates the logical relationship of yohimbine's influence on these key signaling pathways.



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Yohimbine's inhibitory effects on key signaling pathways.

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